molecular formula C17H20N2O11 B13753986 Methyl 3,4,5-triacetyloxy-6-(2,4-dioxopyrimidin-1-yl)oxane-2-carboxylate CAS No. 52678-29-2

Methyl 3,4,5-triacetyloxy-6-(2,4-dioxopyrimidin-1-yl)oxane-2-carboxylate

Cat. No.: B13753986
CAS No.: 52678-29-2
M. Wt: 428.3 g/mol
InChI Key: VTISRKPGXZCEAO-UHFFFAOYSA-N
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Description

Methyl 3,4,5-triacetyloxy-6-(2,4-dioxopyrimidin-1-yl)oxane-2-carboxylate is a complex organic compound with the molecular formula C17H20N2O11. It is known for its unique structure, which includes multiple acetoxy groups and a pyrimidinyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,4,5-triacetyloxy-6-(2,4-dioxopyrimidin-1-yl)oxane-2-carboxylate typically involves multiple stepsThe reaction conditions often require the use of acetic anhydride as the acetylating agent and a suitable catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale acetylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as chromatography, is essential to obtain the desired purity levels for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 3,4,5-triacetyloxy-6-(2,4-dioxopyrimidin-1-yl)oxane-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

Methyl 3,4,5-triacetyloxy-6-(2,4-dioxopyrimidin-1-yl)oxane-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3,4,5-triacetyloxy-6-(2,4-dioxopyrimidin-1-yl)oxane-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The acetoxy groups and pyrimidinyl moiety play crucial roles in binding to these targets, modulating their activity and leading to the desired biological or chemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3,4,5-triacetyloxy-6-(2,4-dioxopyrimidin-1-yl)oxane-2-carboxylate stands out due to its specific combination of acetoxy groups and the pyrimidinyl moiety, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

52678-29-2

Molecular Formula

C17H20N2O11

Molecular Weight

428.3 g/mol

IUPAC Name

methyl 3,4,5-triacetyloxy-6-(2,4-dioxopyrimidin-1-yl)oxane-2-carboxylate

InChI

InChI=1S/C17H20N2O11/c1-7(20)27-11-12(28-8(2)21)14(16(24)26-4)30-15(13(11)29-9(3)22)19-6-5-10(23)18-17(19)25/h5-6,11-15H,1-4H3,(H,18,23,25)

InChI Key

VTISRKPGXZCEAO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1C(C(OC(C1OC(=O)C)N2C=CC(=O)NC2=O)C(=O)OC)OC(=O)C

Origin of Product

United States

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